tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-aminoindole-ethyl moiety. This structure combines a rigid aromatic indole system with a flexible piperidine-ethyl chain, making it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors, allosteric modulators, or receptor-targeting agents. The Boc group enhances solubility and stability during synthesis, while the 5-aminoindole moiety may contribute to hydrogen bonding or π-π interactions in biological systems.
Properties
Molecular Formula |
C20H29N3O2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(5-aminoindol-1-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)23-11-7-15(8-12-23)6-10-22-13-9-16-14-17(21)4-5-18(16)22/h4-5,9,13-15H,6-8,10-12,21H2,1-3H3 |
InChI Key |
SWVRBJWWPAQGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperidine derivative under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The indole ring is known to bind to various receptors, which may explain its potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate with structurally related piperidine-carboxylate derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 5-aminoindole group in the target compound may enhance binding to serotonin or kinase receptors compared to pyrrolopyrimidine (Compound 24) or trifluoromethylphenyl (Compound 5b) analogs, which prioritize hydrophobic interactions . Electron-withdrawing groups (e.g., trifluoromethyl in Compound 5b) increase metabolic stability but reduce solubility, whereas methoxybenzyl (Compound 24) improves solubility .
Synthetic Efficiency :
- Reductive amination (Compound 24, 82% yield) and Suzuki-Miyaura coupling (Compound 5b) are robust methods for piperidine-carboxylate derivatives, while the target compound likely requires similar protocols .
Safety Profiles: Compounds with tosyloxy () or aminomethyl groups () may pose higher reactivity risks, whereas the Boc-protected target compound is likely safer during handling .
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